molecular formula C40H43N5O5S B12364077 Pro-HD3

Pro-HD3

Cat. No.: B12364077
M. Wt: 705.9 g/mol
InChI Key: VMYPLMUTNMWHJZ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pro-HD3 involves multiple steps, including the formation of a linker and the conjugation of the HDAC6 ligand to a ligand for an E3 ubiquitin ligase. The synthetic route typically involves:

    Formation of the Linker: The linker is synthesized using standard organic synthesis techniques, involving reactions such as amide bond formation and esterification.

    Conjugation: The HDAC6 ligand and the E3 ligase ligand are conjugated to the linker through a series of coupling reactions, often using reagents like N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

Pro-HD3 undergoes several types of chemical reactions, including:

    Oxidation: this compound can undergo oxidation reactions, particularly at the sulfur atom in its structure.

    Reduction: Reduction reactions can occur at various functional groups within the compound.

    Substitution: Nucleophilic substitution reactions can take place, especially at the amide and ester linkages.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing Agents: Hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reducing Agents: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

    Nucleophiles: Ammonia (NH₃) and various amines.

Major Products

The major products formed from these reactions include oxidized and reduced forms of this compound, as well as substituted derivatives that retain the core structure of the compound .

Scientific Research Applications

Pro-HD3 has a wide range of scientific research applications, including:

    Chemistry: Used as a tool to study the degradation of HDAC6 and its effects on gene expression and protein stability.

    Biology: Employed in cellular studies to understand the role of HDAC6 in various biological processes, such as cell cycle regulation and apoptosis.

    Medicine: Investigated for its potential therapeutic applications in diseases where HDAC6 is implicated, such as cancer and neurodegenerative disorders.

    Industry: Utilized in the development of new drugs and therapeutic strategies targeting HDAC6

Mechanism of Action

Pro-HD3 exerts its effects through a mechanism known as proteolysis-targeting chimera (PROTAC). The compound binds to HDAC6 and an E3 ubiquitin ligase simultaneously, bringing them into close proximity. This interaction leads to the ubiquitination of HDAC6, marking it for degradation by the proteasome. The degradation of HDAC6 results in altered gene expression and protein stability, affecting various cellular processes .

Properties

Molecular Formula

C40H43N5O5S

Molecular Weight

705.9 g/mol

IUPAC Name

2-(2,6-dioxopiperidin-3-yl)-4-[8-[[4-[4-[(3-hydroxy-2-sulfanylidenepyridin-1-yl)methyl]phenyl]phenyl]methylamino]octylamino]isoindole-1,3-dione

InChI

InChI=1S/C40H43N5O5S/c46-34-11-8-24-44(40(34)51)26-28-14-18-30(19-15-28)29-16-12-27(13-17-29)25-41-22-5-3-1-2-4-6-23-42-32-10-7-9-31-36(32)39(50)45(38(31)49)33-20-21-35(47)43-37(33)48/h7-19,24,33,41-42,46H,1-6,20-23,25-26H2,(H,43,47,48)

InChI Key

VMYPLMUTNMWHJZ-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCCCCCCCCNCC4=CC=C(C=C4)C5=CC=C(C=C5)CN6C=CC=C(C6=S)O

Origin of Product

United States

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